molecular formula C6H7ClN2 B165680 4-chlorobenzene-1,2-diamine CAS No. 95-83-0

4-chlorobenzene-1,2-diamine

Cat. No.: B165680
CAS No.: 95-83-0
M. Wt: 142.58 g/mol
InChI Key: BXIXXXYDDJVHDL-UHFFFAOYSA-N
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Description

4-chlorobenzene-1,2-diamine is a chlorinated aromatic amine with the molecular formula C6H7ClN2. It is a brown crystalline solid or powder at room temperature and is slightly soluble in water but very soluble in ethanol and ether . This compound is used in various industrial applications, including dye preparation and as a chemical intermediate.

Biochemical Analysis

Biochemical Properties

It is known to undergo cyclization and condensation reactions to form benzimidazole

Cellular Effects

It is known that the compound can cause tumorigenic effects in rodents, indicating potential cellular impacts

Molecular Mechanism

It is known to form a sigma-bond with the benzene ring, generating a positively charged intermediate

Dosage Effects in Animal Models

In animal models, 4-Chlorobenzene-1,2-diamine has been shown to cause tumorigenic effects at various dosages . Detailed information on the variation of these effects with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzene-1,2-diamine typically involves the nitration of 1,4-dichlorobenzene to produce 2,5-dichloronitrobenzene. This intermediate is then reacted with an aqueous ammonium hydroxide solution to yield 4-chloro-2-nitraniline. The final step involves catalytic hydrogenation of 4-chloro-2-nitraniline to produce this compound .

Industrial Production Methods: Commercial production of this compound began in the United States in 1941. The process involves the same synthetic route as described above, with the final product being separated and purified for industrial use .

Chemical Reactions Analysis

Types of Reactions: 4-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: The nitro group in the intermediate 4-chloro-2-nitraniline is reduced to form the amine group in this compound.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often used.

Major Products Formed:

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Reduction: this compound itself is a product of the reduction of 4-chloro-2-nitraniline.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

4-chlorobenzene-1,2-diamine is used in several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-chlorobenzene-1,2-diamine is unique due to its chlorinated structure, which imparts different chemical properties and reactivity compared to its non-chlorinated counterparts. Its ability to form specific derivatives and its use in various industrial applications highlight its distinctiveness.

Properties

IUPAC Name

4-chlorobenzene-1,2-diamine
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InChI

InChI=1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
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InChI Key

BXIXXXYDDJVHDL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)N)N
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Molecular Formula

C6H7ClN2
Record name 4-CHLORO-O-PHENYLENEDIAMINE
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Related CAS

68459-98-3 (sulfate[1:1])
Record name 4-Chloro-1,2-benzenediamine
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DSSTOX Substance ID

DTXSID5020283
Record name 4-Chloro-1,2-diaminobenzene
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Molecular Weight

142.58 g/mol
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Physical Description

4-chloro-o-phenylenediamine appears as brown crystalline solid or powder. (NTP, 1992), Brown solid; May be sensitive to prolonged exposure to air and light; [CAMEO] Deep brown powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in benzene, very soluble in ethanol, ether., Slightly soluble in water
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Vapor Pressure

0.00206 [mmHg]
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Color/Form

Crystals

CAS No.

95-83-0
Record name 4-CHLORO-O-PHENYLENEDIAMINE
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Melting Point

153 to 158 °F (NTP, 1992), 76 °C
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Synthesis routes and methods I

Procedure details

To a suspension in diethyl ether (50 mL) of 5-chloro-2-nitroaniline (2.70 g, 15.6 mmol) was added zinc powder (10.2 g, 156 mmol) in portions. The reaction mixture was filtered and concentrated in vacuo to give 5-chloro-2-aminoaniline which as was used without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-nitro-5-chloroaniline (304 mg, 1.76 mmol) in absolute ethanol (20 mL) was added SnCl2 (1.68g, 8.86 mmol) and refluxed overnight. The reaction mixture was then basified to pH 11 with 2N NaOH and extracted with ether to give 250 mg (quantitative yield) of product. This product was used without further purification for the synthesis of JSK IV-68.
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chlorobenzene-1,2-diamine
Reactant of Route 2
4-chlorobenzene-1,2-diamine
Reactant of Route 3
4-chlorobenzene-1,2-diamine
Reactant of Route 4
4-chlorobenzene-1,2-diamine
Reactant of Route 5
4-chlorobenzene-1,2-diamine
Reactant of Route 6
4-chlorobenzene-1,2-diamine

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